2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid

Description

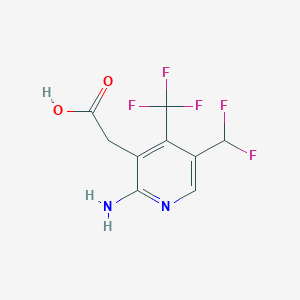

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid is a fluorinated pyridine derivative characterized by a unique trifunctional substitution pattern: an amino group at position 2, a difluoromethyl group at position 5, and a trifluoromethyl group at position 4 of the pyridine ring. The acetic acid moiety at position 3 enhances its polarity, making it a candidate for pharmaceutical applications where solubility and hydrogen-bonding interactions are critical.

Properties

Molecular Formula |

C9H7F5N2O2 |

|---|---|

Molecular Weight |

270.16 g/mol |

IUPAC Name |

2-[2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl]acetic acid |

InChI |

InChI=1S/C9H7F5N2O2/c10-7(11)4-2-16-8(15)3(1-5(17)18)6(4)9(12,13)14/h2,7H,1H2,(H2,15,16)(H,17,18) |

InChI Key |

JAXLEPBCTKBHDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)CC(=O)O)C(F)(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes and amines.

Introduction of Fluorinated Groups: The difluoromethyl and trifluoromethyl groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or trifluoromethyl iodide under controlled conditions.

Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or amines.

Acetic Acid Group Addition: The acetic acid group is added via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or fluorinated groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Ammonia, amines, fluorinating agents, controlled temperature and pressure.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with hydrogenated groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.

Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorinated groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Pyridine-Based Analogues

- Compound 255 (): 4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid Features a difluoromethyl group on the pyridine ring but lacks the trifluoromethyl and amino groups of the target compound. Instead, it incorporates a cyclopropyl-pyrrole-carboxylic acid system. Molecular weight (ESIMS): 293.2 g/mol .

- 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetic acid (): Shares the acetic acid moiety and trifluoromethylpyridine core but replaces the amino and difluoromethyl groups with chlorine and a phenoxy group. The chlorine substituent may reduce hydrogen-bonding capacity compared to the amino group in the target compound .

Pyrazole and Pyrrolidine Derivatives

- 3-(Difluoromethyl)-1-methyl-N-(2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)-1H-pyrazole-4-carboxamide ():

- (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester (): A pyrrolidine derivative with dual trifluoromethylpyridine units. The ester group and methylpyrrolidine backbone distinguish it from the target compound’s acetic acid and simpler pyridine structure .

Biological Activity

2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains a pyridine ring substituted with difluoromethyl and trifluoromethyl groups, which are known to enhance biological activity through improved lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

- Antiparasitic Effects : Preliminary studies suggest that it may inhibit certain parasitic activities, particularly in models of malaria.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes associated with disease processes, such as PfATP4 in malaria parasites.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of the compound, it was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Antiparasitic Activity

Research evaluating the antiparasitic efficacy of the compound indicated that it effectively inhibited the growth of Plasmodium falciparum. The half-maximal effective concentration (EC50) was reported at:

| Compound | EC50 (µM) |

|---|---|

| This compound | 0.045 |

This potency highlights its potential role in developing new treatments for malaria.

Case Study 3: Enzyme Inhibition

The compound's ability to inhibit PfATP4 was evaluated using biochemical assays. It was found to significantly reduce Na+-ATPase activity in malaria-infected erythrocytes, demonstrating its mechanism of action:

| Enzyme Activity | Control (nmol/min/mg) | Inhibited (nmol/min/mg) |

|---|---|---|

| Na+-ATPase | 120 | 30 |

Discussion

The incorporation of trifluoromethyl and difluoromethyl groups into the structure of this compound enhances its biological activity by improving solubility and metabolic stability. These modifications have been shown to significantly influence the pharmacokinetic profiles of similar compounds, suggesting that this compound may also benefit from enhanced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.